

Application of Nickel(II) Dithiocarbamate Complexes in Antimicrobial Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel(II) Dibutyl dithiocarbamate*

Cat. No.: *B086654*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) dithiocarbamate complexes are a class of coordination compounds that have garnered significant interest in the field of medicinal chemistry due to their promising antimicrobial properties. Dithiocarbamates (R_2NCSS^-) are sulfur-containing ligands that form stable complexes with various transition metals, including nickel.^{[1][2]} The resulting Ni(II) dithiocarbamate complexes have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.^{[3][4][5]} This document provides a summary of their antimicrobial applications, quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and diagrams of key experimental workflows.

The biological activity of these complexes is influenced by the nature of the substituent groups on the dithiocarbamate ligand and the overall geometry of the complex.^[4] Studies have shown that both homoleptic complexes, containing only dithiocarbamate ligands, and heteroleptic complexes, which include other ligands like phosphines, exhibit significant antimicrobial potential.^{[1][3]} The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various Ni(II) dithiocarbamate complexes has been evaluated against a range of bacterial and fungal strains. The data, primarily presented as the diameter of the zone of inhibition in millimeters (mm), is summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of Ni(II) Dithiocarbamate Complexes (Zone of Inhibition in mm)

Complex	Escherichia coli	Pseudomonas aeruginosa	Staphylococcus aureus	Bacillus subtilis	Klebsiella oxytoca	Streptococcus pneumoniae	Reference
[Ni(buphdtc) ₂] (1)	18	17	20	19	16	18	[3][4]
[Ni(buphdtc) (PPh ₃) (NCS)] (2)	15	14	17	16	14	15	[3][4]
[Ni(buphdtc) (PPh ₃) (CN)] (3)	13	12	15	14	12	13	[3][4]
[Ni(CN)(L ²) ₂ (PPh ₃)] (6)	High Activity	High Activity	Moderate Activity	Minimal Activity	-	-	[1]
[Ni(SCN)(L ¹) ₂ (PPh ₃)] (3)	Moderate Activity	Moderate Activity	Low Activity	Minimal Activity	-	-	[1]
[Ni(Sal)(Bz ₂ dtc)]	18.5	16.0	17.5	-	20.0	-	[6]
[Ni(Sal)(MePhdtc)]	17.5	15.0	16.5	-	18.5	-	[6]
[Ni(Sal)(pyrroldtc)]	16.0	14.0	15.0	-	17.0	-	[6]
[Ni(Sal)(piperdtc)]	15.5	13.5	14.0	-	16.0	-	[6]

[Ni(Sal) (Morphdt c)]	14.0	12.0	13.0	-	15.0	-	[6]
[Ni(Sal) (Anildtc)]	12.5	11.0	12.0	-	14.0	-	[6]
[Ni(Sal) (p- ClAnildtc)]	11.5	10.5	11.0	-	13.0	-	[6]
[Ni(Sal) (Toldtc)]	13.0	11.5	12.5	-	14.5	-	[6]
[Ni(Sal) (Anisdtc)]	12.0	10.5	11.5	-	13.5	-	[6]
Streptom ycin (Standar d)	-	-	-	-	-	-	[3][4]

L^1 = [1,1'-biphenyl]-4-amine dithiocarbamate, L^2 = 4-(4-methylphenyl)aniline dithiocarbamate

Sal = salicylaldehyde, Bz₂dtc = dibenzylidithiocarbamate, MePhdtc =

methylphenyldithiocarbamate, pyrroldtc = pyrrolidinedithiocarbamate, piperdtc =

piperidinedithiocarbamate, Morphdtc = morpholinedithiocarbamate, Anildtc =

anilinedithiocarbamate, p-ClAnildtc = para-chloroanilinedithiocarbamate, Toldtc =

toluidinedithiocarbamate, Anisdtc = anisidinedithiocarbamate

Table 2: Antifungal Activity of Ni(II) Dithiocarbamate Complexes (Zone of Inhibition in mm)

Complex	Aspergillus niger	Fusarium oxysporum	Reference
[Ni(buphdtc) ₂] (1)	22	20	[3][4]
[Ni(buphdtc)(PPh ₃) (NCS)] (2)	18	17	[3][4]
[Ni(buphdtc)(PPh ₃) (CN)] (3)	16	15	[3][4]
Fluconazole (Standard)	-	-	[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of Ni(II) dithiocarbamate complexes and the evaluation of their antimicrobial activity are provided below.

Protocol 1: Synthesis of Ni(II) Dithiocarbamate Complexes

This protocol describes a general method for the synthesis of homoleptic Ni(II) dithiocarbamate complexes.[7]

Materials:

- Primary or secondary amine (e.g., propyl amine, N-butyl-N-phenylamine)
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH) or other suitable base
- Nickel(II) salt (e.g., NiCl₂·6H₂O)
- Ethanol or Methanol
- Diethyl ether

- Distilled water
- Magnetic stirrer and hotplate
- Beakers, flasks, and other standard laboratory glassware
- Filtration apparatus

Procedure:

- Ligand Preparation: a. Dissolve the amine in cold ethanol (below 5°C). b. Slowly add an equimolar amount of carbon disulfide to the amine solution while stirring continuously in an ice bath. c. Add a solution of sodium hydroxide (in a 1:1 molar ratio with the amine) dropwise to the mixture. d. Continue stirring for a specified period (e.g., 2-3 hours) to form the sodium dithiocarbamate salt.
- Complexation: a. Prepare an aqueous or ethanolic solution of the Nickel(II) salt. b. Add the Nickel(II) salt solution dropwise to the freshly prepared dithiocarbamate ligand solution with constant stirring. c. A precipitate of the Ni(II) dithiocarbamate complex will form. d. Continue stirring the reaction mixture for 1-2 hours at room temperature or with gentle heating.[\[1\]](#)
- Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the collected solid with distilled water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. c. Dry the final product in a desiccator over silica gel.

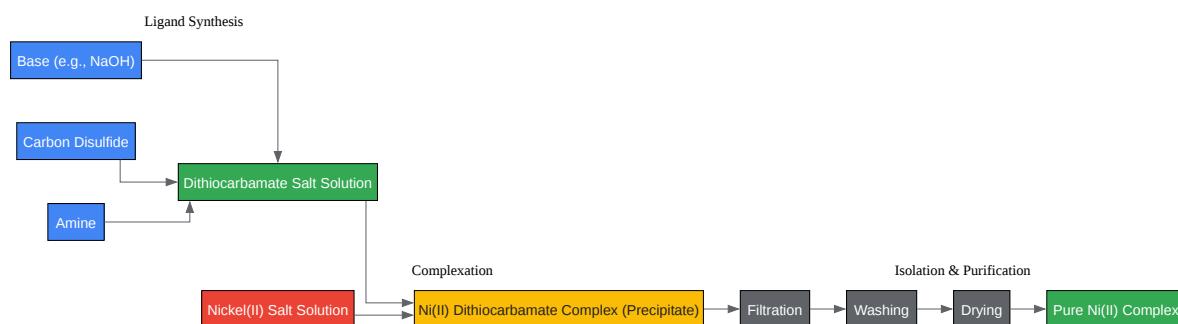
Protocol 2: Antimicrobial Screening by Agar Disc Diffusion Method

This protocol outlines the agar disc diffusion method used to assess the antimicrobial activity of the synthesized complexes.[\[1\]](#)

Materials:

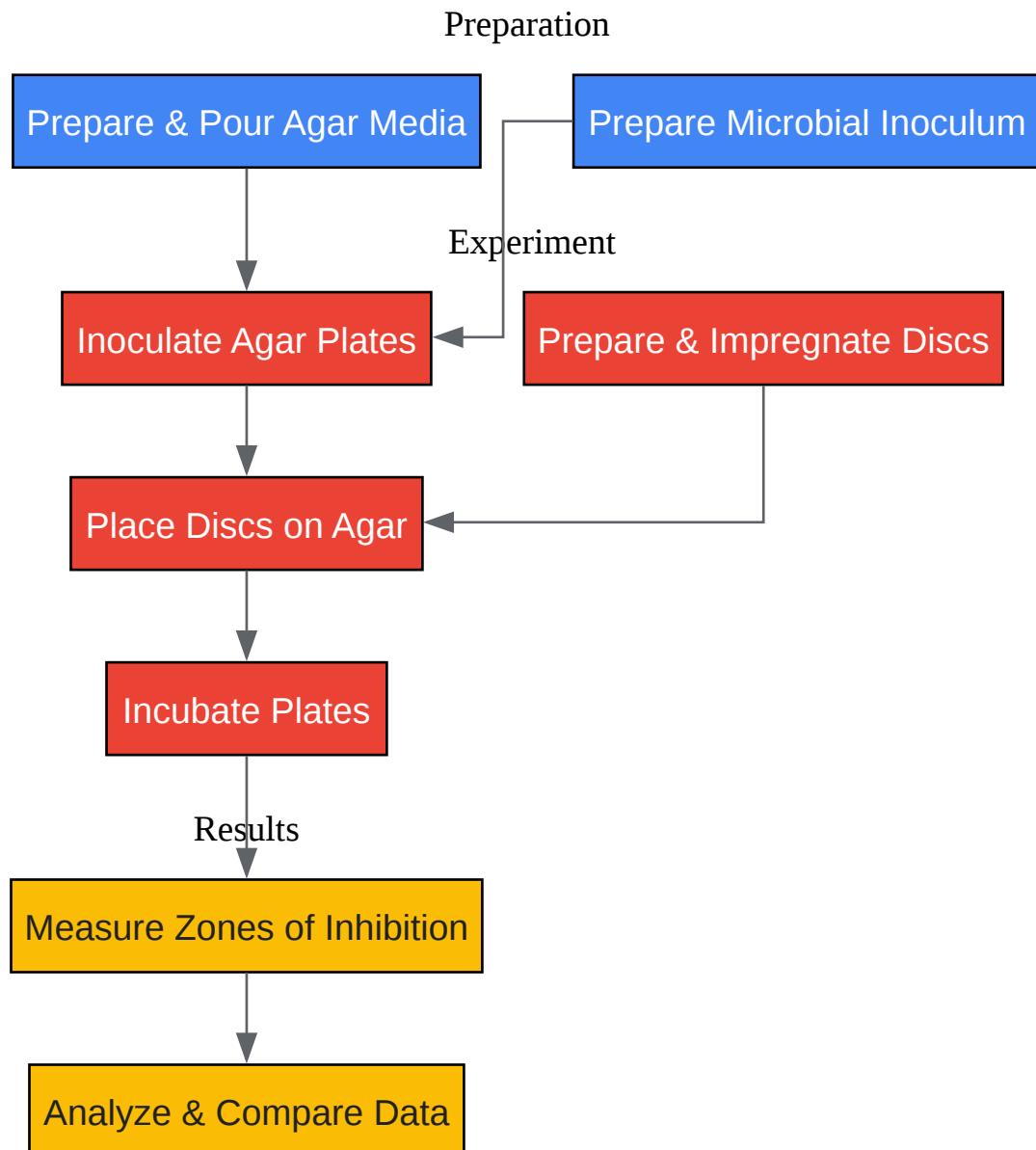
- Synthesized Ni(II) dithiocarbamate complexes

- Standard antibiotic (e.g., Streptomycin for bacteria) and antifungal (e.g., Fluconazole for fungi) discs
- Bacterial and/or fungal strains
- Nutrient agar or Mueller-Hinton agar for bacteria
- Sabouraud dextrose agar for fungi
- Sterile Petri dishes
- Sterile filter paper discs (6 mm diameter)
- Dimethyl sulfoxide (DMSO) as a solvent and negative control
- Incubator
- Micropipettes
- Laminar flow hood

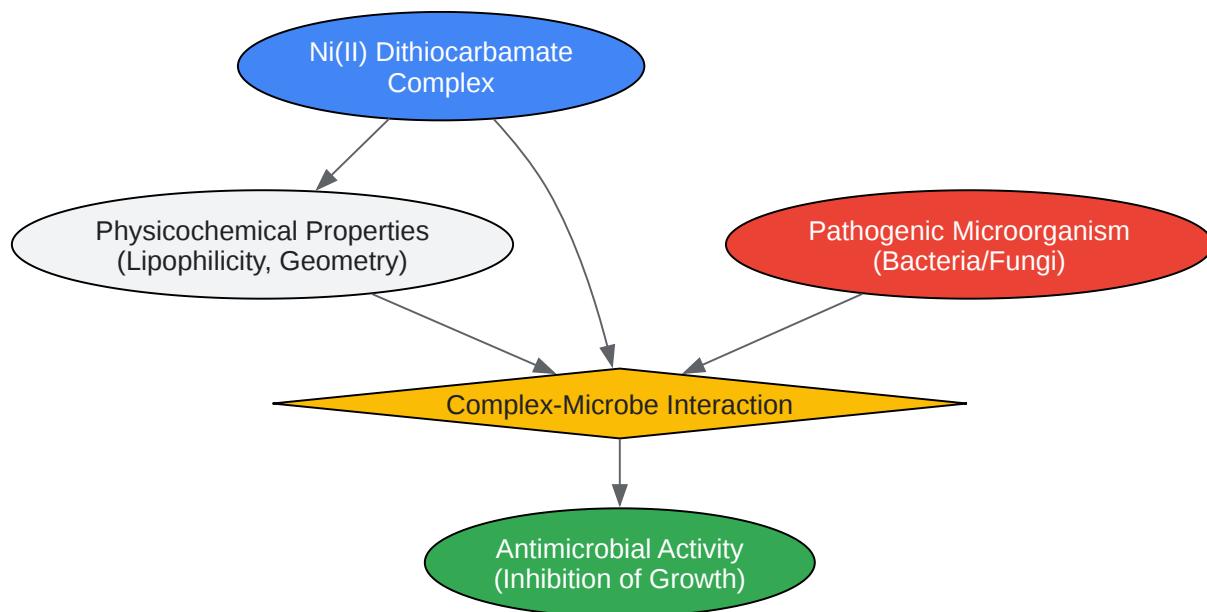

Procedure:

- Media Preparation: Prepare the appropriate agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
- Inoculum Preparation: Prepare a fresh inoculum of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
- Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
- Disc Preparation and Application: a. Dissolve the synthesized Ni(II) complexes in DMSO to a specific concentration. b. Impregnate sterile filter paper discs with the solution of the complexes. c. Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only (negative control) disc, onto the surface of the inoculated agar plates.

- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
- Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disc diameter) in millimeters. A clear zone around the disc indicates antimicrobial activity.


Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the application of Ni(II) dithiocarbamate complexes in antimicrobial studies.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Ni(II) dithiocarbamate complexes.

[Click to download full resolution via product page](#)

Caption: Workflow for the agar disc diffusion antimicrobial screening method.

[Click to download full resolution via product page](#)

Caption: Factors influencing the antimicrobial activity of Ni(II) complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antibacterial Application of Novel Mixed-Ligand Dithiocarbamate Complexes of Nickel (II) | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Characterization and Antibacterial Evaluation of a Nickel (II) Complex with Propyl Dithiocarbamate Ligand [ajchem-b.com]
- To cite this document: BenchChem. [Application of Nickel(II) Dithiocarbamate Complexes in Antimicrobial Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086654#application-of-ni-ii-dithiocarbamate-complexes-in-antimicrobial-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com